1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride
CAS No.: 1609400-50-1
Cat. No.: VC5580743
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.23
* For research use only. Not for human or veterinary use.
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride - 1609400-50-1](/images/structure/VC5580743.png)
Specification
CAS No. | 1609400-50-1 |
---|---|
Molecular Formula | C13H22Cl2N2O2 |
Molecular Weight | 309.23 |
IUPAC Name | 1-[2-(3-methoxyphenoxy)ethyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Standard InChI Key | QEOXMFNDHHSDBG-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a bicyclic amine derivative characterized by a piperazine core substituted with a 2-(3-methoxyphenoxy)ethyl group and two hydrochloride counterions. Its molecular formula is C₁₃H₂₂Cl₂N₂O₂, with a molecular weight of 309.2 g/mol . The methoxyphenoxy moiety introduces aromatic and ether functionalities, while the ethyl spacer links this group to the piperazine ring.
Molecular Geometry and Physicochemical Properties
Limited experimental data exist for this compound, but its structure suggests moderate polarity due to the piperazine ring’s basicity and the methoxyphenoxy group’s hydrophobicity. The hydrochloride salt form enhances water solubility, a common feature in pharmaceutical intermediates .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 479669-62-0 |
Molecular Formula | C₁₃H₂₂Cl₂N₂O₂ |
Molecular Weight | 309.2 g/mol |
Salt Form | Dihydrochloride |
Synthetic Pathways and Optimization
While no direct synthesis protocol for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is documented, analogous piperazine derivatives provide methodological insights.
Epoxide Aminolysis Strategy
A common approach involves reacting epoxides with piperazine. For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride was synthesized via aminolysis of 1,2-epoxy-3-(2,6-dimethylphenoxy)propane with 2-(phenoxyethyl)piperazine in n-propanol, followed by HCl salt formation . Adapting this method, 1-[2-(3-Methoxyphenoxy)ethyl]piperazine could be synthesized using 1,2-epoxy-3-(3-methoxyphenoxy)ethane and piperazine.
Chloride Alkylation Approach
Alternative routes employ alkyl halides. The preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine involved reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol, followed by vacuum distillation . For the target compound, 2-(3-methoxyphenoxy)ethyl chloride could react with piperazine under basic conditions, with subsequent dihydrochloride salt formation.
Key Reaction Steps:
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Epoxide Formation: 3-Methoxyphenol + epichlorohydrin → 1,2-epoxy-3-(3-methoxyphenoxy)ethane.
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Aminolysis: Epoxide + piperazine → 1-[2-(3-Methoxyphenoxy)ethyl]piperazine.
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Salt Formation: Treatment with HCl yields the dihydrochloride .
Compound | Ki(α1) [nM] | Selectivity (α1/α2) |
---|---|---|
1-[3-(2,6-DMP)propyl]-4-(2-MeO-Ph) Pip | 2.4 | 142.13 |
1-[3-(2-Cl-6-Me-Ph)propyl]-4-(2-MeO-Ph) Pip | 2.1 | 61.05 |
DMP = dimethylphenyl; MeO-Ph = methoxyphenyl; Pip = piperazine hydrochloride
Hypothesized Mechanism
The 3-methoxyphenoxyethyl group may engage in hydrophobic interactions with adrenoceptor pockets, while the protonated piperazine nitrogen forms ionic bonds with aspartate residues. Substitution at the 3-position could reduce steric hindrance compared to 2- or 4-methoxy analogues, potentially altering receptor binding kinetics.
Challenges and Future Directions
Data Gaps
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Physicochemical Profiling: Experimental data on solubility, melting point, and stability are lacking.
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In Vivo Studies: No pharmacokinetic or toxicity data are available.
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Stereochemical Effects: The impact of chirality (if present in the ethyl spacer) remains unexplored.
Synthetic Optimization
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